molecular formula C12H10BrN3OS B11453893 5-{[(4-bromothiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

5-{[(4-bromothiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11453893
M. Wt: 324.20 g/mol
InChI Key: UGKTXKNTFHLGTE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5-{[(4-BROMOTHIOPHEN-2-YL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Bromothiophene Moiety: The bromothiophene group can be introduced via a nucleophilic substitution reaction, where a bromothiophene derivative reacts with the benzodiazole core.

Chemical Reactions Analysis

5-{[(4-BROMOTHIOPHEN-2-YL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:

Scientific Research Applications

5-{[(4-BROMOTHIOPHEN-2-YL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(4-BROMOTHIOPHEN-2-YL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

5-{[(4-BROMOTHIOPHEN-2-YL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can be compared with similar compounds such as:

Properties

Molecular Formula

C12H10BrN3OS

Molecular Weight

324.20 g/mol

IUPAC Name

5-[(4-bromothiophen-2-yl)methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C12H10BrN3OS/c13-7-3-9(18-6-7)5-14-8-1-2-10-11(4-8)16-12(17)15-10/h1-4,6,14H,5H2,(H2,15,16,17)

InChI Key

UGKTXKNTFHLGTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NCC3=CC(=CS3)Br)NC(=O)N2

Origin of Product

United States

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